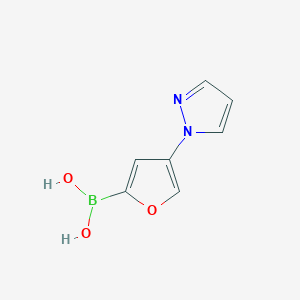![molecular formula C8H13NO2 B13322072 (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13322072.png)
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid is a sterically constrained amino acid with a unique spirocyclic structure. This compound is part of a class of amino acids that have gained significant interest in the fields of chemistry and biology due to their rigid molecular frameworks, which can enhance the efficiency and selectivity of ligands for various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid involves constructing the spirocyclic scaffold through ring closure reactions. One method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-carbon or 1,1-nitrogen bis-nucleophiles . This process typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis. This could include scaling up the reaction volumes, improving the efficiency of the ring closure steps, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various alkylating agents or acylating agents can be used to introduce different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the synthesis of novel materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism by which (2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, which can enhance binding interactions with biological targets. This can lead to increased efficacy and selectivity in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
Uniqueness
(2S,4S,5S)-5-aminospiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which is rare among natural and synthetic amino acids . This structure provides a distinctive spatial arrangement of functional groups, making it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m0/s1 |
InChI Key |
VFTLHGLPBTVOLI-PIJYJLRNSA-N |
Isomeric SMILES |
C1CC2([C@H]1N)CC(C2)C(=O)O |
Canonical SMILES |
C1CC2(C1N)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[(3-Fluorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13321990.png)


![2-(Iodomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane](/img/structure/B13322012.png)
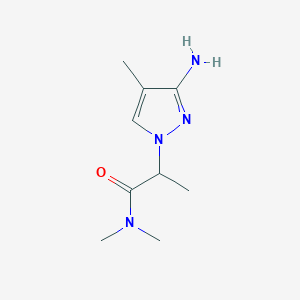
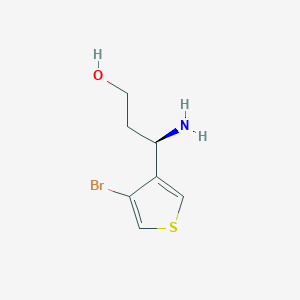
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)

![1-[5-(1H-Imidazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13322031.png)
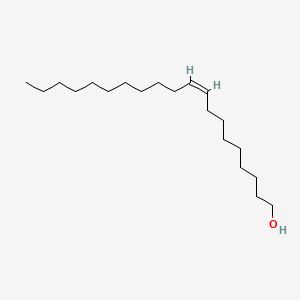
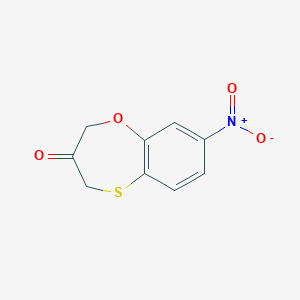
![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)
